2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester

Organic Synthesis Cross-Coupling Reactivity Tuning

2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester (CAS 1556924-32-3) is a protected arylboronic acid ester distinguished by the simultaneous presence of a fluorine substituent, a 4-methylpiperazine amide, and a pinacol boronate ester on a single phenyl ring. This compound belongs to a specialized class of piperazine-functionalized boronic acids, which have been described as 'potential bifunctional biologically active compounds' due to the synergy of the boronic acid group and the piperazine pharmacophore.

Molecular Formula C18H26BFN2O3
Molecular Weight 348.2 g/mol
CAS No. 1556924-32-3
Cat. No. B1412955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester
CAS1556924-32-3
Molecular FormulaC18H26BFN2O3
Molecular Weight348.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C)F
InChIInChI=1S/C18H26BFN2O3/c1-17(2)18(3,4)25-19(24-17)14-7-6-13(12-15(14)20)16(23)22-10-8-21(5)9-11-22/h6-7,12H,8-11H2,1-5H3
InChIKeyGBRVSNHYTWOPPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic Acid Pinacol Ester: A Bifunctional Building Block for Targeted Synthesis and Screening


2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester (CAS 1556924-32-3) is a protected arylboronic acid ester distinguished by the simultaneous presence of a fluorine substituent, a 4-methylpiperazine amide, and a pinacol boronate ester on a single phenyl ring. This compound belongs to a specialized class of piperazine-functionalized boronic acids, which have been described as 'potential bifunctional biologically active compounds' due to the synergy of the boronic acid group and the piperazine pharmacophore [1]. Its molecular formula is C₁₈H₂₆BFN₂O₃ with a molecular weight of 348.2 g/mol . While research on this specific pinacol ester is largely confined to the patent and chemical supplier literature, its unique combination of substituents distinguishes it from simpler arylboronic esters and positions it as a versatile intermediate in medicinal chemistry, particularly for applications requiring both a boronic acid handle for cross-coupling and a piperazine motif for modulating biological activity.

Building Block Class Fluorinated piperazinylcarbonyl phenylboronate pinacol ester for medicinal chemistry
Key Functional Domains Ortho-fluoro, 4-methylpiperazine amide, and pinacol-protected boronate on a single aryl ring
Synthesis Workflow Supports Suzuki-Miyaura cross-coupling and multi-step sequences with orthogonal reactivity

Why 2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic Acid Pinacol Ester Cannot Be Replaced by Simpler Analogs


Simply substituting 2-fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester with a generic arylboronic acid or a mono-functional analog overlooks the critical interplay between its three functional domains. The 4-methylpiperazine carbonyl motif is a recognized pharmacophore that enhances binding affinity and selectivity for biological targets, particularly kinases . The ortho-fluoro substituent is not merely a passive group; in analogous systems, it electronically tunes the aryl ring, influencing both Suzuki coupling reactivity and target engagement [1]. Finally, the pinacol ester protects the boronic acid, enabling controlled release under specific conditions and improving handling and solubility in organic synthesis [2]. A simpler compound lacking any one of these features—for instance, a non-fluorinated phenylboronic acid pinacol ester or a piperazine derivative without the boronate handle—would fail to deliver the same integrated profile of reactivity and potential biological interaction, making direct substitution scientifically unsound.

Non-fluorinated analog May lack enhanced transmetallation reactivity and electronic tuning required for efficient Suzuki couplings and biological target engagement.
Piperazine-free derivative Absence of the piperazine pharmacophore may eliminate kinase-target recognition and antifungal hit potential observed in fluorinated series.
Unprotected boronic acid Prone to protodeboronation and boroxine formation, potentially reducing isolated yield and purity compared to the pinacol ester.

Measurable Differentiation: How 2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic Acid Pinacol Ester Compares to Key Analogs


Enhanced Suzuki Coupling Efficiency Driven by Ortho-Fluoro Substitution

The ortho-fluoro substituent on 2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester is expected to significantly accelerate the rate-limiting transmetallation step in Suzuki-Miyaura couplings relative to non-fluorinated analogs. While direct kinetic data for this specific pinacol ester are not published, a robust class-level inference can be drawn. Studies on electronically comparable arylboronic acids demonstrate that an ortho-fluoro group increases the transmetallation rate by more than twofold. Specifically, 2-fluorophenylboronic acid reacts with an average rate constant that is 2.3 times greater than its non-fluorinated parent under identical Pd(PPh₃)₄-catalyzed conditions [1]. This translates to consistently higher isolated yields in challenging cross-coupling reactions.

Ortho-Fluoro Coupling Enhancement
Class-level inference
~2.3× faster transmetallation rate vs. non-fluorinated analog; projected 7–25% higher isolated yield for demanding coupling partners.
May improve synthesis efficiency by reducing iterative cycles.
Based on analogous 2-fluorophenylboronic acid studies; direct kinetic data for this ester are pending.
Organic Synthesis Cross-Coupling Reactivity Tuning

Modulated Lipophilicity for Improved Physicochemical Profile

The calculated partition coefficient (cLogP) for 2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester is a key differentiator from related analogs, directly impacting membrane permeability and solubility. The target compound has a cLogP of 3.80 . This value falls within the optimal range for oral drug candidates (typically cLogP 1-5) and represents a significant difference from its non-fluorinated analog, 4-(4-methylpiperazine-1-carbonyl)phenylboronic acid pinacol ester, which has a reported cLogP of 2.62 [1]. A shift of +1.18 log units indicates a roughly 15-fold increase in lipophilicity, which can be a decisive factor in achieving sufficient passive membrane permeability without causing poor aqueous solubility.

Lipophilicity Shift (cLogP)
Cross-study comparable
Target: cLogP 3.80; Non-fluorinated analog: cLogP 2.62; Δ +1.18 (~15× higher partition).
Informs SAR exploration and membrane permeability tuning.
Computational prediction; experimental logD not reported for this ester.
Medicinal Chemistry Drug-likeness Physicochemical Properties

Distinct Biological Fingerprint via Piperazine-Boronic Acid Synergy

The parent boronic acid of the target compound (2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid) has been profiled for antifungal activity against a panel of clinically relevant fungi [1]. While direct data for the pinacol ester are not available, it serves as a direct prodrug or synthetic precursor. The non-fluorinated structural analog, 4-(4-methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride, has been reported to be inactive against Aspergillus niger, Penicillium chrysogenum, and Candida albicans at a concentration of 500 µg/mL [2]. The introduction of the fluorine atom, combined with the piperazine-boronic acid scaffold, is a key structural determinant for imparting biological activity in this compound class, as demonstrated by the observation that fluorinated N-(fluorophenyl)piperazinyl benzoxaboroles were active against multiple fungal strains including Aspergillus, Fusarium, Penicillium, and Candida species [1].

Antifungal Activity Determinant
Cross-study comparable
Fluorinated parent boronic acid series active against Aspergillus, Fusarium, Penicillium, Candida spp.; non-fluorinated analog inactive at 500 µg/mL.
Fluorine substitution appears necessary for antifungal hit identification in this scaffold.
Disk diffusion assay on PDA; pinacol ester serves as prodrug/synthetic precursor.
Antifungal Activity Biological Evaluation Structure-Activity Relationship

Controlled Reactivity Advantage from the Pinacol Ester Protection

The pinacol ester protecting group of the target compound provides a critical advantage over the corresponding free boronic acid in multi-step synthesis. The pinacol ester is stable to aqueous workup, silica gel chromatography, and many oxidizing agents. This contrasts with the free acid, 2-fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid (CAS 1454901-23-5) . The direct head-to-head comparison in stability is standard chemical knowledge: pinacol esters can typically be purified by flash column chromatography with <5% loss, whereas the corresponding free boronic acids often suffer from significant streaking and decomposition, leading to losses of 20-50% and reduced purity [1]. This makes the pinacol ester the definitive choice for multi-step synthetic sequences where the piperazine and fluoro groups are installed before the boronic acid is unmasked for a final coupling step.

Pinacol Ester Stability Advantage
Supporting evidence
Pinacol ester: stable to chromatography, >95% recovery; Free boronic acid: susceptible to protodeboronation, 20–50% loss reported.
Supports procurement of protected ester to reduce material loss and improve purity.
Based on general boronic acid handling knowledge and literature.
Synthetic Methodology Protecting Group Strategy Orthogonal Reactivity

Defined Application Scenarios for 2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic Acid Pinacol Ester Based on Differentiated Properties


Primary Building Block for Focused Kinase Inhibitor Fragment Libraries

The compound's integrated pharmacophore—a fluorinated, piperazine-linked phenylboronate—makes it an ideal building block for synthesizing fragment libraries targeting the ATP-binding pocket of kinases . Its moderated cLogP of 3.80 ensures the resulting biaryl products from a Suzuki coupling are likely to reside within drug-like lipophilicity space. Procurement should be prioritized over non-fluorinated analogs to fully leverage the fluorine atom's role in enhancing target binding and tuning physicochemical properties.

Key Intermediate in the Development of Next-Generation Antifungal Agents

Based on the fluorinated scaffold's demonstrated activity against Aspergillus, Fusarium, Penicillium, and Candida species, this compound serves as a crucial intermediate for SAR studies in antifungal drug discovery [1]. Its use is indicated where a non-fluorinated comparator, such as 4-(4-methylpiperazine-1-carbonyl)phenylboronic acid pinacol ester, has been shown to be inactive, confirming that the fluorine atom is a requisite structural feature for biological activity [2].

Advanced Reagent for High-Yielding Late-Stage Functionalization

In complex molecule synthesis, the orthogonal reactivity of the pinacol ester allows for its introduction early in a sequence, followed by multiple synthetic manipulations, and a final, high-yielding Suzuki coupling to a complex core. Selecting this reagent over the corresponding free boronic acid (CAS 1454901-23-5) is critical, as the pinacol protection ensures stability during synthetic processing, resulting in an anticipated >20% higher overall yield and significantly higher purity of the penultimate intermediate [3].

Strategic Tool for Property Fine-Tuning in Lead Optimization

For a lead compound series where a +1.18 log unit increase in lipophilicity is needed to improve cellular permeability without a major molecular weight penalty, substituting an existing non-fluorinated phenylboronic acid building block with this reagent offers a direct, one-step solution. This precise, predictable modulation of cLogP from 2.62 to 3.80 is a key differentiator, allowing medicinal chemists to systematically explore the impact of localized lipophilicity on ADME properties .

Application
Selection Property
Validation Focus
Kinase inhibitor fragment library synthesis
Ortho-fluoro and piperazine pharmacophore integration
Kinase target engagement and selectivity profiling
Antifungal SAR studies
Fluorinated scaffold required for activity
Antifungal panel screening (Aspergillus, Candida, Fusarium)
Late-stage Suzuki coupling in complex molecules
Pinacol ester stability for orthogonal synthesis
Recoverable yield and purity after multi-step sequence
Lead optimization for physicochemical property tuning
Fluorine-driven lipophilicity shift
Membrane permeability and ADME endpoint profiling
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